molecular formula C13H18ClN5O4 B7855883 4-(5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl)butanoic acid hydrochloride

4-(5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl)butanoic acid hydrochloride

Cat. No. B7855883
M. Wt: 343.76 g/mol
InChI Key: GRALITSWSFXAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C13H18ClN5O4 and its molecular weight is 343.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl)butanoic acid hydrochloride' involves the conversion of 2-amino-4,5-dimethoxybenzoic acid to the corresponding acid chloride, followed by reaction with 5-aminotetrazole to form the tetrazole derivative. The tetrazole derivative is then reacted with butyric acid to form the final product, which is isolated as the hydrochloride salt.

Starting Materials
2-amino-4,5-dimethoxybenzoic acid, thionyl chloride, 5-aminotetrazole, butyric acid, hydrochloric acid

Reaction
2-amino-4,5-dimethoxybenzoic acid is converted to the corresponding acid chloride using thionyl chloride., The acid chloride is then reacted with 5-aminotetrazole in the presence of a base to form the tetrazole derivative., The tetrazole derivative is then reacted with butyric acid in the presence of a coupling reagent to form the final product., The final product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

properties

IUPAC Name

4-[5-(2-amino-4,5-dimethoxyphenyl)tetrazol-2-yl]butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4.ClH/c1-21-10-6-8(9(14)7-11(10)22-2)13-15-17-18(16-13)5-3-4-12(19)20;/h6-7H,3-5,14H2,1-2H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRALITSWSFXAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NN(N=N2)CCCC(=O)O)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl)butanoic acid hydrochloride

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